molecular formula C6H6BNO5 B8118979 3-Hydroxy-4-nitrophenylboronic acid

3-Hydroxy-4-nitrophenylboronic acid

Cat. No.: B8118979
M. Wt: 182.93 g/mol
InChI Key: RUXPWWLRHYQWHZ-UHFFFAOYSA-N
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Description

Overview of Contemporary Organoboron Compound Research

Organoboron compounds, characterized by a carbon-boron bond, are now integral to numerous areas of chemical research. wikipedia.org Their versatility and unique reactivity have propelled them to the forefront of organic synthesis, materials science, and medicinal chemistry. pharmiweb.comboronmolecular.com

Historical Trajectories and Modern Resurgence of Boronic Acids in Chemical Science

The first isolation of a boronic acid was reported in 1860 by Edward Frankland, who synthesized ethylboronic acid. wikipedia.orgpharmiweb.comwiley-vch.de For a considerable period, boronic acids were regarded as chemical curiosities. wiley-vch.de However, the 20th and early 21st centuries witnessed a dramatic resurgence in interest, largely driven by the discovery of their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wiley-vch.de This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become an indispensable tool for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com The recent approval of bortezomib, a boronic acid-containing drug, for cancer therapy further underscores the growing importance of these compounds in medicinal chemistry. wikipedia.orgwiley-vch.denih.gov

Significance of Substituted Phenylboronic Acids in Advanced Chemical Research

Substituted phenylboronic acids, a prominent class of arylboronic acids, are of particular importance in advanced chemical research. nih.gov The nature and position of substituents on the phenyl ring significantly influence the compound's physical and chemical properties, including its reactivity and binding affinities. researchgate.net This tunability allows for the rational design of molecules with specific functions. For instance, electron-withdrawing groups can enhance the Lewis acidity of the boron atom, a property that is exploited in the development of sensors for saccharides and other diol-containing molecules. rsc.orgnih.gov Furthermore, substituted phenylboronic acids are crucial building blocks in the synthesis of a wide array of functional materials and biologically active compounds. boronmolecular.comnih.gov Their ability to form reversible covalent bonds with diols is a key feature that enables their use in drug delivery systems and molecular recognition. wikipedia.orgboronmolecular.comnih.gov

Contextualizing 3-Hydroxy-4-nitrophenylboronic Acid in Research Landscapes

Within the diverse family of substituted phenylboronic acids, this compound presents a unique combination of functional groups that makes it a compound of significant research interest.

Unique Structural Features and Their Potential Research Implications

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a hydroxyl group (-OH) at the meta-position, and a nitro group (-NO₂) at the para-position relative to the boronic acid. This specific arrangement of substituents imparts distinct properties to the molecule.

The nitro group is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety. nih.gov This enhanced acidity can facilitate the formation of boronate esters with diols, even at physiological pH. nih.gov The hydroxyl group, on the other hand, can participate in hydrogen bonding and potentially modulate the compound's solubility and binding interactions. The combination of these functional groups suggests potential applications in areas such as:

Sensing: The ability to bind to diols makes it a candidate for the development of sensors for biologically important molecules like carbohydrates. rsc.org

Catalysis: The electronic properties conferred by the nitro and hydroxyl groups could influence its performance as a ligand or reagent in catalytic reactions.

Materials Science: The functional groups provide handles for incorporation into larger molecular architectures, such as polymers or metal-organic frameworks. boronmolecular.com

Foundational Principles of Boron-Containing Functional Groups in Chemical Systems

The chemistry of boron-containing functional groups is governed by the unique electronic nature of the boron atom. Boron, in its trivalent state as in boronic acids, possesses a vacant p-orbital, making it a Lewis acid—an electron pair acceptor. wikipedia.orgboronmolecular.com This Lewis acidity is fundamental to the reactivity of boronic acids.

A key principle is the reversible formation of tetrahedral boronate complexes with Lewis bases, particularly diols. wikipedia.org The pKa of a typical arylboronic acid is around 9, but upon complexation with a diol, the resulting tetrahedral boronate complex has a pKa closer to 7. wikipedia.orgpharmiweb.com This pH-dependent equilibrium is a cornerstone of their application in sensing and separation technologies. nih.gov

The carbon-boron bond in arylboronic acids is also a site of significant reactivity. It is susceptible to cleavage under certain conditions, a property that is harnessed in transmetallation reactions, which are central to cross-coupling methodologies like the Suzuki-Miyaura coupling. wikipedia.org The stability of the C-B bond can be influenced by the electronic nature of the substituents on the aryl ring; electron-withdrawing groups tend to stabilize this bond against certain electrophilic cleavage reactions.

Interactive Data Tables

Physicochemical Properties of Related Phenylboronic Acids
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
3-Nitrophenylboronic acid13331-27-6C6H6BNO4166.93289-291
4-Nitrophenylboronic acid24067-17-2C6H6BNO4166.93-
Key Functional Groups and Their Properties
Functional GroupFormulaGeneral PropertyRelevance in this compound
Boronic Acid-B(OH)₂Lewis acidic, forms reversible covalent bonds with diols.Primary reactive site for sensing and coupling reactions.
Hydroxyl-OHCan act as a hydrogen bond donor and acceptor; weakly acidic.Modulates solubility and can participate in intramolecular interactions.
Nitro-NO₂Strongly electron-withdrawing.Increases the Lewis acidity of the boronic acid group.

Properties

IUPAC Name

(3-hydroxy-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPWWLRHYQWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Classical Approaches for Boronic Acid Synthesis

Historically, the synthesis of boronic acids has relied on the reaction of organometallic reagents with borate (B1201080) esters. This classical approach, while foundational, often requires harsh reaction conditions and may not be suitable for substrates with sensitive functional groups. The initial synthesis of a boronic acid was reported in 1860 by Edward Frankland.

Grignard Reagent-Mediated Boronylation

A common and widely used method for the synthesis of arylboronic acids involves the use of Grignard reagents. google.com This method typically involves the reaction of an arylmagnesium halide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. google.com The reaction is versatile but can be limited by the functional group tolerance of the Grignard reagent itself. For instance, a patent describes a method for synthesizing 4-hydroxyphenylboronic acid where 4-bromophenol (B116583) is first protected with tert-butyldimethylsilyl before forming a Grignard reagent, which then reacts with trimethyl borate. chemicalbook.com Another patent discloses a one-pot method starting from bromophenol, which is protected before reacting with a boric acid ester and n-butyllithium. google.com

A general procedure for the preparation of arylboronic acids using Grignard reagents is as follows: An aryl halide is reacted with magnesium to form the Grignard reagent. This is then added to a solution of a trialkyl borate at low temperature. The resulting boronate ester is subsequently hydrolyzed with an acid to produce the arylboronic acid.

Reagent/StepDescription
Starting Material Aryl halide (e.g., Aryl bromide)
Step 1 Formation of Grignard reagent with Magnesium (Mg)
Step 2 Reaction with a trialkyl borate (e.g., B(OCH3)3) at low temperature
Step 3 Acidic hydrolysis (e.g., with HCl)
Product Arylboronic acid

Palladium-Catalyzed Cross-Coupling Methods in Boronic Acid Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance. The Miyaura borylation is a prominent example, involving the palladium-catalyzed reaction of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2). This method has been shown to be effective for a wide range of aryl chlorides, which are often more readily available and less expensive than other aryl halides.

A simplified, direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) [B2(OH)4] has been reported. This method avoids the use of expensive reagents and tolerates a variety of functional groups. The intermediate boronic acids can be efficiently converted to trifluoroborate derivatives or other boronates without the need for isolation.

Catalyst SystemSubstrateBoron SourceKey Features
Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligandAryl halide or triflateBis(pinacolato)diboron (B2pin2)Mild conditions, high yields, good functional group tolerance
Palladium catalystAryl chlorideTetrahydroxydiboron [B2(OH)4]Direct synthesis, avoids expensive reagents, broad scope

Directed Synthesis of 3-Hydroxy-4-nitrophenylboronic Acid

The specific substitution pattern of this compound, with a hydroxyl group and a nitro group in a 1,2,4-relationship on the benzene (B151609) ring, requires careful consideration of regioselectivity during synthesis. Direct methods are not prominently described in the literature, necessitating a discussion of plausible synthetic strategies involving functional group interconversions and regioselective control.

Functional Group Interconversion Strategies (e.g., Nitration, Oxidation, Diazotization)

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. google.comnih.govbldpharm.com This approach is particularly useful when direct introduction of a desired functional group is challenging.

Nitration: The direct nitration of 3-hydroxyphenylboronic acid would be the most straightforward route. However, the nitration of substituted benzenes is governed by the directing effects of the existing substituents. The hydroxyl group is an ortho-, para-director, while the boronic acid group is a meta-director. This would likely lead to a mixture of isomers, with the desired 4-nitro product potentially being a minor component. The literature describes the nitration of phenylboronic acid as yielding mainly ortho- and meta-nitrophenylboronic acid. A patent for the preparation of 3-hydroxy-4-nitrobenzoic acid from m-cresol (B1676322) involves nitration followed by oxidation, suggesting that nitration of a related phenol (B47542) could be a viable step. google.com Another procedure details the nitration of 3-hydroxybenzoic acid to give 3-hydroxy-4-nitrobenzoic acid in a 27% yield using ammonium (B1175870) cerium nitrate. orgsyn.orgchemicalbook.com

Diazotization: An alternative route could involve starting from a precursor with an amino group that can be converted to a hydroxyl group via diazotization. For example, a synthetic pathway could start from 3-amino-4-nitrotoluene, which could be a precursor for creating the boronic acid functionality at a different position, followed by conversion of the amino group. A patent mentions the synthesis of 3-hydroxyphenylboronic acid from 3-nitrophenylboronic acid via hydrogenation to 3-aminophenylboronic acid, followed by diazotization and hydrolysis. chemicalbook.com This suggests that a similar sequence could potentially be applied if a suitable amino-nitro-substituted precursor were available.

Oxidation: The oxidation of a methyl group to a carboxylic acid, which could then potentially be converted to a boronic acid, is another FGI strategy. A patent describes the synthesis of 3-hydroxy-4-nitrobenzoic acid from m-cresol by nitration followed by oxidation of the methyl group. google.com

Regioselective Synthetic Control and Yield Optimization in this compound Preparation

Achieving regioselective synthesis and optimizing the yield of this compound are significant challenges due to the competing directing effects of the substituents.

A plausible synthetic route could start from a more readily available precursor, such as 3-hydroxy-4-nitrobenzoic acid. The synthesis of this precursor from 3-hydroxybenzoic acid has been reported, albeit with a modest yield of 27%. orgsyn.orgchemicalbook.com The subsequent conversion of the carboxylic acid group to a boronic acid group would be the critical step. While direct conversion methods are not common, multi-step sequences involving reduction of the carboxylic acid to an alcohol, conversion to a halide, and then borylation via a Grignard reagent or a palladium-catalyzed reaction could be envisioned. youtube.comreddit.com

Another potential strategy involves the nitration of 3-hydroxyphenylboronic acid under carefully controlled conditions to favor the formation of the 4-nitro isomer. The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity of the reaction.

A multi-step synthesis starting from a simpler, commercially available compound and sequentially introducing the functional groups would likely offer the best control over regioselectivity. For example, starting with a compound that already has two of the desired substituents in the correct positions and then introducing the third is a common strategy in complex aromatic synthesis. youtube.comreddit.com

Given the lack of a direct, high-yield synthesis in the reviewed literature, the development of an efficient and regioselective method for preparing this compound remains a subject for further research and optimization.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of functionalized boronic acids, such as this compound, has evolved to incorporate methodologies that enhance efficiency, reduce environmental impact, and allow for the construction of complex molecular architectures. These advanced techniques prioritize atom economy, minimize waste, and often utilize catalytic systems to achieve high yields under mild conditions.

One-Pot Methodologies for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in chemical synthesis. nih.gov This approach offers numerous advantages, including reduced reaction times, lower consumption of solvents, and decreased waste generation, aligning with the principles of green chemistry. nih.govnih.gov For the synthesis of complex molecules incorporating substituted phenylboronic acids, multi-component reactions (MCRs) are particularly powerful one-pot strategies. nih.gov In MCRs, three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components. nih.gov

The Hantzsch and Biginelli reactions, for instance, have been adapted for the one-pot synthesis of boron-containing dihydropyridines and dihydropyrimidinones, respectively, using formylphenylboronic acids as a key building block. nih.gov These reactions can be activated using various energy sources, including conventional heating, infrared irradiation, or microwave irradiation, with the latter often providing superior yields in significantly shorter reaction times. nih.gov The use of green solvents like ethanol (B145695) further enhances the environmental credentials of these methods. nih.gov

Another significant one-pot approach involves the ligand-assisted migration of an organic group between boronic acids to form four-coordinate organoboron complexes. nih.gov This metal-free process uses a bidentate ligand and a base to facilitate the transfer, allowing for the synthesis of complex boron-containing structures from readily available boronic acid precursors. nih.gov The efficiency of these one-pot syntheses can be seen in the high yields achieved for various substituted products.

Table 1: Comparison of Activation Methods in One-Pot Synthesis of Boron-Containing Heterocycles nih.gov

Activation Method Reaction Time Yield
Mantle Heating 24 hours 3%–7%
Infrared (IR) Irradiation 12 hours 12%–17%

Catalytic Approaches in Substituted Phenylboronic Acid Synthesis

Catalysis is fundamental to the modern synthesis of substituted phenylboronic acids. Transition metal catalysts, particularly palladium, are widely used for the borylation of aryl halides and triflates. chemicalbook.com The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, utilizes a palladium catalyst to couple a boronic acid with an organohalide. chemicalbook.com The reverse of this process, the catalytic borylation of an aryl halide, is a primary method for synthesizing the boronic acid itself. This reaction typically involves an aryl halide or triflate, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a suitable ligand.

Green chemistry principles are increasingly being applied to these catalytic systems. The use of palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) allows for the reaction to be conducted under solvent-free conditions, with the catalyst being recyclable. researchgate.net Similarly, copper-catalyzed reactions have emerged as a cost-effective and efficient alternative. For example, a copper/alumina (Cu/Al₂O₃) surface can catalyze the one-pot, three-component coupling of aryl boronic acids, sodium azide, and terminal alkynes under solvent-free ball-milling conditions to produce triazoles. rsc.org This mechanochemical approach avoids hazardous organic solvents and allows for easy recycling of the catalyst. rsc.org

Furthermore, boronic acids themselves can act as catalysts. As mild Lewis acids, they can promote various organic transformations. chemicalbook.comresearchgate.net For instance, 3-nitrophenylboronic acid has been successfully employed as a catalyst for the one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines in a multi-component Hantzsch condensation. researchgate.net This catalytic activity, combined with their stability and ease of handling, makes substituted phenylboronic acids valuable reagents in organic synthesis. chemicalbook.com

Table 2: Catalytic Systems in Arylboronic Acid Synthesis and Reactions

Catalytic System Reaction Type Substrates Key Features Ref
Pd(0) / Base Suzuki Coupling Phenylboronic acid, aryl/vinyl halides Forms biaryls and phenyl alkenes chemicalbook.com
Palladium Nanoparticles in PEG Borylation Aryl/benzyl halides, bis(pinacolato)diboron Solvent-free, recyclable catalyst researchgate.net
CuSO₄ / PhB(OH)₂ Azide-Alkyne Cycloaddition Terminal acetylenes, alkyl azides Efficient synthesis of 1,2,3-triazoles scielo.org.mx
Cu/Al₂O₃ "Click" Reaction Aryl boronic acids, sodium azide, alkynes Solvent-free, ball-milling, recyclable catalyst rsc.org

Table 3: Compound Names

Compound Name
This compound
Ethanol
Phenylboronic acid
3-Nitrophenylboronic acid
Bis(pinacolato)diboron
Polyethylene glycol (PEG)
Copper(II) sulfate
Alumina

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity Profiles of Phenylboronic Acids

Phenylboronic acids are organic compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom. chemicalbook.com They are generally white, powdery solids soluble in many polar organic solvents but have limited solubility in nonpolar solvents like hexanes. chemicalbook.comwikipedia.org Their stability and ease of handling have made them crucial reagents in organic synthesis. chemicalbook.com

Lewis Acidity and Boron Hybridization States (sp² vs. sp³) in Solution

A defining characteristic of phenylboronic acids is their nature as mild Lewis acids. chemicalbook.com The boron atom in a phenylboronic acid molecule is sp²-hybridized, resulting in a trigonal planar geometry and leaving an empty p-orbital on the boron. chemicalbook.comwikipedia.orgyoutube.com This electron deficiency allows boron to accept a pair of electrons, thus exhibiting Lewis acidity.

In aqueous solutions, the Lewis acidity of phenylboronic acids is central to their chemistry. They can react with Lewis bases, such as hydroxide (B78521) ions, to form a tetrahedral boronate anion. acs.orgnih.gov This transformation involves a change in the boron atom's hybridization from sp² to sp³. rsc.orgnih.gov This equilibrium is pH-dependent; at low pH, the sp² hybridized neutral form predominates, while at higher pH, the sp³ hybridized anionic form becomes more significant. rsc.org The pKa for this equilibrium for a typical phenylboronic acid is around 8.8-8.9. wikipedia.orgrsc.org The formation of the more stable tetrahedral boronate anion enhances the acidity of the boronic acid. acs.orgnih.gov

The hybridization state of the boron atom is a critical factor in the reactivity of boronic acids. For instance, the formation of boronate esters with diols preferentially occurs with the neutral, sp²-hybridized form of the boronic acid. nih.gov Therefore, pH values below the pKa of the boronic acid favor esterification. nih.gov

Reversible Covalent Bond Formation with Diols and Polyols

A key feature of phenylboronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.net This reaction results in the formation of five- or six-membered cyclic boronate esters, respectively, with the release of water molecules. acs.orgnih.govnih.gov Despite the formation of stable covalent B-O bonds, this esterification is a reversible process. acs.orgnih.govresearchgate.net

The equilibrium of this reaction is influenced by several factors, including pH and the concentration of the reactants. researchgate.netresearchgate.net The reversible nature of boronate ester formation is crucial for their use in applications like chemical sensors and self-healing materials, allowing for dynamic and repeatable measurements. researchgate.net The stability of the formed boronate esters can be tuned by the choice of the diol and the substituents on the phenylboronic acid. ed.ac.uk For example, catechols generally form significantly more stable complexes with boronic acids compared to aliphatic diols. manchester.ac.uk

Influence of Nitro and Hydroxyl Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of the phenylboronic acid core are significantly modulated by the presence of substituents on the phenyl ring. The nitro group (-NO₂) is a strong electron-withdrawing group. quora.com Its presence on the benzene (B151609) ring deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position by decreasing electron density at the ortho and para positions. quora.com In the context of phenylboronic acids, an electron-withdrawing group like a nitro group increases the Lewis acidity of the boron atom. This enhanced acidity lowers the pKa of the boronic acid, facilitating the formation of the boronate anion at a lower pH. nih.govnih.gov

Conversely, the hydroxyl group (-OH) is an electron-donating group. quora.commdpi.com It activates the benzene ring towards electrophilic substitution, directing incoming groups to the ortho and para positions by increasing the electron density at these positions through resonance. quora.com The presence of a hydroxyl group can influence the reactivity of the boronic acid moiety through its electron-donating nature and its ability to participate in hydrogen bonding. mdpi.com

In 3-hydroxy-4-nitrophenylboronic acid, the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a unique electronic environment that governs its reactivity. The strong electron-withdrawing character of the nitro group is expected to be a dominant factor in increasing the Lewis acidity of the boron center.

Reaction Mechanisms Involving this compound

The specific arrangement of substituents in this compound influences the mechanisms of its reactions, particularly the formation of boronate esters.

Kinetic Studies of Boronate Ester Formation

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For phenylboronic acids, kinetic analyses of boronate ester formation have been conducted to understand the role of various factors, including pH and the structure of the reactants. ed.ac.uknih.gov The rate of boronate ester formation is dependent on the concentration of both the boronic acid and the diol, often exhibiting first-order kinetics with respect to the diol at lower concentrations. nih.gov

For substituted phenylboronic acids, the electronic effects of the substituents play a crucial role. Electron-withdrawing groups, such as the nitro group in this compound, are known to increase the rate of reaction. This is attributed to the increased Lewis acidity of the boron atom, which makes it more susceptible to nucleophilic attack by the diol. acs.org Kinetic studies on a range of arylboronic acids have shown a correlation between the reaction rate and the electronic parameters of the substituents, such as Hammett parameters. acs.org

Insights into Concerted Mechanisms and Transition States

The mechanism of boronate ester formation is a topic of detailed investigation. While a stepwise mechanism is possible, there is evidence supporting a concerted mechanism for certain reactions, where bond formation and bond breaking occur simultaneously in a single transition state. youtube.com In such a mechanism, the approach of the diol to the boron atom and the departure of water molecules are synchronized.

For ortho-substituted phenylboronic acids, intramolecular interactions can play a significant role in stabilizing the transition state. For instance, an ortho-aminomethyl group can act as a general acid to facilitate the departure of a leaving group, thereby influencing the reaction kinetics. nih.gov In the case of this compound, the hydroxyl group at the meta position relative to the boronic acid could potentially participate in intramolecular hydrogen bonding, influencing the conformation of the molecule and the accessibility of the boron center. The transition state for boronate ester formation would involve the approach of the diol to the sp²-hybridized boron, leading to a more crowded, sp³-like geometry. The specific energies and structures of these transition states are often investigated using computational methods.

Role of pH and Solvent Effects on Reactivity and Equilibrium

The pH of the reaction medium plays a pivotal role in the reactivity of boronic acids. The boronic acid functional group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of the boronic acid dictates the position of this equilibrium at a given pH. For the formation of boronate esters, which is a key step in many of its reactions, the pH of the medium should ideally be above the pKa of the acid to favor the more nucleophilic tetrahedral form. researchgate.net

The choice of solvent also significantly impacts the reactivity and equilibrium. Solvents can influence the stability of the reactants and transition states. Aprotic and polar solvents are known to favor certain nucleophilic substitution reactions. researchgate.net In the context of boronic acid reactions, such as the Suzuki-Miyaura coupling, the solvent system (e.g., a mixture of an organic solvent and water) is crucial for dissolving the various components and facilitating the reaction between the organoboron compound and the metal catalyst. libretexts.org The solubility of this compound, which is slightly soluble in water, would be a key consideration in solvent selection. chemicalbook.com

Table 1: Predicted and Known pKa Values of Related Phenylboronic Acids

Compound NamePredicted/Known pKaReference
Phenylboronic acid8.8 researchgate.net
3-Nitrophenylboronic acid- nih.gov
4-Nitrophenylboronic acid7.04 (Predicted) chemicalbook.com
4-(N-allylsulfamoyl)-phenylboronic acid7.4 ± 0.1 nih.gov
4-(3-butenesulfonyl)-phenylboronic acid7.1 ± 0.1 nih.gov

This table is provided for comparative purposes. The pKa of this compound is not available in the searched literature.

Intermolecular and Intramolecular Interactions

The solid-state architecture and solution-phase behavior of this compound are governed by a network of non-covalent interactions, primarily hydrogen bonding.

Hydrogen Bonding Networks in Solution and Solid State

In the solid state, boronic acids are known to form dimeric or trimeric structures through intermolecular hydrogen bonds between the boronic acid groups. researchgate.net The presence of the hydroxyl and nitro groups in this compound provides additional sites for hydrogen bonding, potentially leading to more complex and robust networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing of the molecule.

In solution, the hydrogen bonding behavior is influenced by the solvent. In protic solvents, there will be competition between intramolecular/inter-solute hydrogen bonds and solute-solvent hydrogen bonds. Spectroscopic techniques like ¹H-NMR can provide insights into these interactions. For example, the chemical shifts of the hydroxyl and boronic acid protons are sensitive to their hydrogen-bonding environment. researchgate.netrsc.orgyoutube.com Studies on related compounds have shown that the breaking of hydrogen bonds in boronic acid dimers can be observed by changes in NMR spectra. researchgate.net

Electron Transfer Processes and Their Impact on Reactivity

Electron transfer processes are fundamental to many chemical reactions. The electronic nature of this compound, with its electron-withdrawing nitro group, suggests its potential involvement in such processes. The nitro group can stabilize a negative charge, making the aromatic ring susceptible to nucleophilic attack under certain conditions.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of 3-Hydroxy-4-nitrophenylboronic acid, with each technique offering a unique window into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity of this compound by mapping its carbon-hydrogen framework and directly probing the boron atom.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the three protons on the phenyl ring would appear as complex multiplets or distinct doublets and doublets of doublets. The chemical shifts are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH). The acidic protons of the boronic acid [-B(OH)₂] and the phenolic hydroxyl group often appear as broad singlets, and their visibility can depend on the solvent used and sample concentration. For example, in studies of 4-nitrophenyl boronic acid, aromatic protons are observed at specific chemical shifts, and a similar pattern with adjustments for the hydroxyl group's influence would be expected for the 3-hydroxy-4-nitro isomer. researchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would reveal unique signals for each of the six carbon atoms in the phenyl ring. The carbons directly attached to the nitro, hydroxyl, and boronic acid groups would show characteristic shifts reflecting the electronic environment.

¹¹B NMR: As a quadrupolar nucleus, boron-11 (B1246496) is NMR active and provides direct information about the environment of the boron atom. For arylboronic acids, the ¹¹B NMR spectrum typically displays a single, broad resonance. The chemical shift for trigonal planar boronic acids generally falls in the range of δ 27–35 ppm. rsc.org This signal confirms the presence and electronic state of the boronic acid moiety.

Table 1: Predicted ¹H and ¹¹B NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H~7.0 - 8.5d, ddThe exact shifts and coupling constants depend on the positions relative to the substituents.
Phenolic-OHVariable (broad)sPosition is solvent and concentration-dependent; may exchange with D₂O.
Boronic acid-B(OH)₂Variable (broad)sPosition is solvent and concentration-dependent; may exchange with D₂O.
¹¹B~27 - 35s (broad)Characteristic for arylboronic acids. rsc.org

This table presents expected values based on typical ranges for substituted phenylboronic acids.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is critical for identifying the specific functional groups within the molecule by detecting their characteristic vibrational modes. These two methods are complementary, as some vibrations may be more prominent in one technique than the other. olemiss.edu

Hydroxyl (-OH) and Boronic Acid [-B(OH)₂] Vibrations: A broad absorption band in the FTIR spectrum, typically between 3200 and 3600 cm⁻¹, is characteristic of the O-H stretching vibrations from both the phenolic hydroxyl and the boronic acid groups, often indicating hydrogen bonding.

Nitro (-NO₂) Group Vibrations: The nitro group produces two distinct and strong stretching vibrations. The asymmetric stretch (ν_as(NO₂)) appears in the 1500–1570 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found around 1330–1370 cm⁻¹. esisresearch.org These bands are often very intense in the FTIR spectrum.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically occur in the 1400–1620 cm⁻¹ range. C-H stretching vibrations are observed above 3000 cm⁻¹.

Boron-Oxygen (B-O) and Carbon-Boron (C-B) Vibrations: The B-O stretching vibrations are expected in the 1300–1400 cm⁻¹ region and are a key indicator of the boronic acid group. The C-B stretching vibration is typically weaker and appears at a lower frequency.

Studies on structurally similar compounds like 3-bromophenylboronic acid and other benzamide (B126) derivatives confirm the assignment of these characteristic vibrational frequencies. esisresearch.orgresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Phenolic/Boronic AcidO-H Stretch3200 - 3600Broad, Strong (FTIR)
NitroAsymmetric Stretch1500 - 1570Strong (FTIR)
NitroSymmetric Stretch1330 - 1370Strong (FTIR)
AromaticC=C Stretch1400 - 1620Medium to Strong
Boronic AcidB-O Stretch1300 - 1400Strong (FTIR)

This table is based on established group frequency data and findings from related molecules. esisresearch.orgresearchgate.netnih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the aromatic ring substituted with a nitro group acts as a potent chromophore.

The primary electronic transitions observed are π→π* and n→π*. libretexts.orglibretexts.org

π→π Transitions:* These are high-energy transitions involving the π-electron system of the benzene (B151609) ring and the nitro group. They typically result in strong absorption bands.

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to an anti-bonding π* orbital. These absorptions are generally weaker than π→π* transitions. libretexts.org

The presence of the -OH group (an auxochrome) and the -NO₂ group significantly influences the absorption maximum (λ_max). The nitro group, in particular, extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic or red shift). In studies where 4-nitrophenyl boronic acid is converted to 4-nitrophenol, a distinct absorption peak is observed around 400 nm in basic media, indicating the electronic structure's sensitivity to its environment. researchgate.netresearchgate.net A similar characteristic absorption profile is expected for this compound.

While many phenylboronic acids are themselves weakly fluorescent, their derivatives are widely used as fluorogenic sensors, particularly for saccharides and other diols. nih.gov The sensing mechanism often relies on the modulation of a photoinduced electron transfer (PET) process.

For this compound, the electron-withdrawing nitro group can act as a PET quencher, suppressing the fluorescence of a linked fluorophore. The binding of the boronic acid to a diol alters its electronic properties (specifically, the Lewis acidity of the boron center), which can inhibit the PET process and lead to a "turn-on" fluorescence response. rsc.org Probing the fluorescence behavior of this molecule, especially upon interaction with analytes like diols, provides critical insights into the mechanism of recognition and signal transduction.

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a theoretical framework to understand the molecule's structure and electronic properties at a subatomic level.

DFT calculations are a powerful tool for investigating the properties of phenylboronic acid derivatives. researchgate.netbibliotekanauki.pl For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles between the phenyl ring and the substituents.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and its UV-Vis absorption properties. nih.gov

Predict Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to aid in the assignment of complex spectral bands. researchgate.net Theoretical calculations can also predict electronic transitions, corroborating experimental UV-Vis data. bibliotekanauki.pl

In a molecule like this compound, DFT studies would likely show that the HOMO is distributed over the electron-rich phenyl ring and hydroxyl group, while the LUMO is primarily localized on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a key feature influencing its optical properties. imist.ma

Time-Dependent DFT (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netkyushu-u.ac.jp This approach is instrumental in understanding a molecule's response to light, which is fundamental for applications in photochemistry and optoelectronics. For this compound, TD-DFT calculations can predict its electronic absorption spectrum, revealing the energies and characteristics of its excited states.

These calculations typically involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies to various excited states. The nature of these transitions, such as whether they are localized on the phenyl ring, the nitro group, or the boronic acid moiety, or if they involve charge transfer between these groups, can be analyzed. This information is critical for designing molecules with specific light-absorbing or emitting properties. While specific TD-DFT studies on this compound are not widely published, the methodology is well-established for similar aromatic compounds. researchgate.net

Prediction of pKa and Binding Constants

The acidity (pKa) of the hydroxyl and boronic acid groups in this compound, as well as its ability to bind to other molecules, are key determinants of its behavior in solution and its utility as a sensor or in catalysis. Computational methods offer a route to predict these properties with a reasonable degree of accuracy.

The prediction of pKa values often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. kyushu-u.ac.jp This requires high-level quantum mechanical calculations combined with a model for the solvent, such as the Polarizable Continuum Model (PCM). The accuracy of these predictions can be enhanced by using established protocols and comparing the results with experimental data for related compounds. For boronic acids, the pKa is a critical parameter as it governs the equilibrium between the neutral trigonal form and the anionic tetrahedral form, the latter being the active species in binding with diols. bldpharm.comchemrxiv.org

Similarly, the binding constants of this compound with target molecules, such as saccharides, can be estimated using computational approaches. These calculations involve determining the free energy of binding for the complex formed between the boronic acid and the target molecule. This is typically achieved by calculating the energies of the individual molecules and the complex and then accounting for entropic and solvent effects. Understanding the factors that influence binding affinity is crucial for the rational design of boronic acid-based sensors. bldpharm.comchemrxiv.org

Computational Parameter Methodology Significance for this compound
pKa Quantum Mechanics (DFT) with a Solvation Model (e.g., PCM)Determines the ionization state of the hydroxyl and boronic acid groups at a given pH, which influences its reactivity and binding properties.
Binding Constant (Ka) Molecular Mechanics or Quantum Mechanics with Free Energy CalculationsQuantifies the strength of interaction with target molecules, essential for its application in molecular recognition and sensing.

Mechanistic Pathway Elucidation through Computational Simulation

Computational simulations are invaluable for mapping out the detailed steps of chemical reactions, known as the reaction mechanism. For reactions involving this compound, such as its binding to a diol or its participation in a cross-coupling reaction, computational chemistry can be used to identify transition states and intermediates along the reaction pathway.

Applications in Chemical Research and Materials Science

Catalysis in Organic Synthesis

Arylboronic acids are a cornerstone of modern organic synthesis, primarily functioning as catalysts or key reagents in a variety of transformations. The presence of an electron-withdrawing nitro group and an electron-donating hydroxyl group on 3-Hydroxy-4-nitrophenylboronic acid modulates the Lewis acidity of the boron center, influencing its catalytic efficacy.

Arylboronic acids serve as effective Lewis acid catalysts for dehydration and condensation reactions, which are fundamental processes in organic chemistry for forming molecules like amides and esters. Their catalytic action involves the activation of a carboxylic acid toward nucleophilic attack. The general mechanism proceeds through the formation of an acyl-boronate intermediate, which is more electrophilic than the parent carboxylic acid. This activation facilitates the subsequent reaction with a nucleophile, such as an amine or alcohol, with the concomitant release of water. The ortho-substituent on a phenylboronic acid can play a significant role in its catalytic activity, sometimes preventing undesirable side reactions and accelerating the desired transformation. rsc.org While many reactions are catalyzed by strong Brønsted acids, arylboronic acids offer a milder and more tractable alternative. acs.org

Direct amide and ester formation from carboxylic acids and amines or alcohols, respectively, are atom-economical reactions where water is the sole byproduct. nih.gov Arylboronic acids have emerged as powerful catalysts for these transformations, overcoming the need for stoichiometric activating agents that generate significant chemical waste. nih.govresearchgate.net The catalytic cycle is believed to involve the formation of boronate esters or other activated intermediates that facilitate the condensation. nih.gov

The efficiency of boronic acid catalysts in these reactions can be tuned by the electronic nature of the substituents on the aryl ring. For instance, electron-withdrawing groups can enhance the Lewis acidity of the boron atom, potentially increasing catalytic activity. The use of boronic acids like (3,4,5-Trifluorophenyl)Boronic Acid has been reported for efficient amidation. researchgate.net Similarly, 2-hydroxyphenylboronic acid has been found to be an effective catalyst for the amidation of aromatic carboxylic acids. rsc.org In this context, this compound, possessing a strong electron-withdrawing nitro group, is a candidate for catalyzing such dehydrative coupling reactions.

Table 1: Examples of Boronic Acid Catalyzed Amidation & Esterification

Catalyst Type Reactants Product Type Key Feature
Arylboronic Acids Carboxylic Acid + Amine Amide Catalytic dehydration, avoids stoichiometric activators. researchgate.net
Boric Acid α-Hydroxycarboxylic Acid + Alcohol α-Hydroxy Ester Chemoselective esterification of α-hydroxy acids over other types. researchgate.net
2,4-Bis(trifluoromethyl)phenylboronic acid Carboxylic Acid + Amine Amide Ortho-substituent plays a key role in preventing side reactions and accelerating amidation. rsc.org
Borate (B1201080) Esters Carboxylic Acid + Amine Amide High efficiency and reduced environmental impact compared to conventional methods. nih.gov

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction is a powerful and versatile method for constructing carbon-carbon bonds, particularly for synthesizing biaryls, polyolefins, and styrenes. wikipedia.orgresearchgate.net In this transformation, this compound would serve as the organoboron coupling partner, transferring the 3-hydroxy-4-nitrophenyl group to an organohalide or triflate.

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, typically requiring a base to activate the boronic acid and facilitate the transfer. This forms a new palladium(II) species containing both organic fragments. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org

The reaction tolerates a wide variety of functional groups, and the nitro group, as seen in the related coupling of 4-nitrobromobenzene, is generally compatible with Suzuki conditions. researchgate.net

Table 2: The Suzuki-Miyaura Reaction using this compound

Reactant 1 (Organohalide) Reactant 2 (Boronic Acid) Catalyst/Base Product
Aryl-X or Vinyl-X (where X = I, Br, Cl, OTf) This compound Pd(0) complex, Base (e.g., Na₂CO₃, K₃PO₄) Aryl-(3-Hydroxy-4-nitrophenyl) or Vinyl-(3-Hydroxy-4-nitrophenyl)

The boronic acid functional group is a key component in certain stereoselective reactions, where the catalyst or reagents control the formation of a specific stereoisomer. While often the chirality is introduced via chiral ligands on the metal catalyst or through chiral auxiliaries, the structure of the boronic acid itself can be influential.

Examples of stereoselective processes involving boronic acids include:

Atropselective Synthesis: The Suzuki-Miyaura coupling of sterically hindered ortho-substituted arylboronic acids can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.org

Tandem Reactions: Rhodium(I)-catalyzed tandem conjugate addition of arylboronic acids to enones followed by an intramolecular Michael cyclization can produce trisubstituted indanes in a highly regio- and stereoselective manner. organic-chemistry.org The electronic and steric properties of the arylboronic acid can influence the diastereoselectivity of the final product. organic-chemistry.org

In these contexts, while this compound is not inherently chiral, its participation in such catalytic systems would be governed by the reaction's stereochemical-directing elements, with its electronic properties influencing reaction rates and yields.

Molecular Recognition and Sensing Systems (Excluding Clinical Diagnostics)

Boronic acids are exemplary molecular receptors for the design of chemosensors, particularly for the detection of biologically and environmentally relevant polyols.

The fundamental principle behind boronic acid-based sensors is the reversible covalent binding between the boronic acid group and a compound containing 1,2- or 1,3-diol moieties to form stable five- or six-membered cyclic boronate esters. nih.govnih.gov This specific recognition event is then transduced into a measurable output signal, such as a change in fluorescence or color. whiterose.ac.uk

A typical fluorescent chemosensor based on this principle consists of two key components:

A Recognition Moiety: The boronic acid group, which selectively binds to the diol-containing analyte.

A Signaling Unit: A fluorophore (a molecule that can fluoresce) attached to the boronic acid.

The sensing mechanism often relies on the change in the electronic properties of the boron atom upon binding. In its free, unbound state, the boron atom is sp² hybridized and acts as a Lewis acid. nih.gov Upon binding to a diol, it becomes sp³ hybridized and anionic. nih.gov This change in hybridization and charge can significantly alter the photophysical properties of the attached signaling unit, often through a process called Photoinduced Electron Transfer (PET). If the boronic acid in its sp² state quenches the fluorescence of the signaling unit, binding to a diol can inhibit this quenching process, leading to a "turn-on" fluorescent response. nih.gov

The substituents on the phenyl ring of the boronic acid are critical as they modulate the Lewis acidity and, therefore, the pKa of the boronic acid. This affects the pH range at which the sensor operates and its binding affinity for the target diol. The electron-withdrawing nitro group in this compound lowers its pKa, making it a stronger Lewis acid that can bind diols more effectively at or near neutral pH, a desirable characteristic for many applications.

Recognition of Saccharides and Polyols for Research Applications

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their extensive use in the recognition of saccharides and polyols. nih.govrsc.org This interaction involves the formation of cyclic boronate esters, a process that can be fine-tuned by the electronic and steric properties of the boronic acid. This compound, with its specific substitution pattern, offers unique advantages in this area.

The design of boronic acid-based sensors for carbohydrates often relies on exploiting the thermodynamic stability of the complex formed. nih.gov The presence of the nitro group, an electron-withdrawing group, on the phenyl ring of this compound increases the Lewis acidity of the boron atom. This enhanced acidity generally leads to stronger binding with diols compared to unsubstituted phenylboronic acid. The hydroxyl group, on the other hand, can participate in intramolecular hydrogen bonding, influencing the pKa of the boronic acid and its interaction with target molecules.

Research has demonstrated the utility of substituted phenylboronic acids in the selective recognition of various saccharides. For instance, fluorescent reporters based on dibenzofuran-4-boronic acid have shown changes in emission intensity upon binding to sugars like fructose. nih.gov While specific binding data for this compound with a range of saccharides requires further dedicated studies, the principles governing these interactions are well-established. The binding affinity is influenced by factors such as the stereochemistry of the diol, the pH of the medium, and the presence of competing analytes. nih.gov

The following table summarizes the key factors influencing the recognition of saccharides and polyols by boronic acids:

FactorDescription
Diol Structure The spatial arrangement of the hydroxyl groups in the saccharide or polyol significantly affects the stability of the resulting boronate ester. Cis-diols on a furanose ring, for example, often form more stable complexes than those on a pyranose ring.
pH of the Medium The binding is pH-dependent as it involves an equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate. The pKa of the boronic acid is a critical parameter.
Solvent The nature of the solvent can influence the binding equilibrium and the stability of the boronate ester. nih.gov
Substituents on the Phenyl Ring Electron-withdrawing or electron-donating groups on the phenyl ring of the boronic acid alter the Lewis acidity of the boron atom, thereby affecting the binding affinity.

Detection of Other Biomolecules and Environmental Analytes in Research Settings

The application of this compound extends beyond saccharide recognition to the detection of other important biomolecules and environmental analytes. The core principle remains the interaction of the boronic acid moiety with diol-containing targets.

Catecholamines, such as dopamine (B1211576) and L-dihydroxyphenylalanine (L-DOPA), possess a catechol group (a 1,2-diol) and are thus prime targets for boronic acid-based sensors. ddtjournal.comresearchgate.net A novel water-soluble boronic acid compound was identified as a selective fluorescent sensor for L-DOPA, demonstrating the potential for designing highly specific recognition systems. ddtjournal.com This sensor was able to interact with dopamine and catechol, highlighting the versatility of the boronic acid group for detecting this class of biomolecules. ddtjournal.com The development of such sensors is crucial for studying the physiological functions and diseases associated with catecholamines. ddtjournal.com

Furthermore, boronic acids have been employed in the development of sensors for environmental pollutants. chemimpex.com While the direct application of this compound in this context is an area for further exploration, related compounds like 4-carboxy-3-nitrophenylboronic acid are utilized in sensors for detecting contaminants in water. chemimpex.com The sensitivity to specific analytes makes these compounds valuable for environmental monitoring. chemimpex.com

The detection capabilities of boronic acid-based sensors are summarized in the table below:

Analyte ClassExamplesDetection Principle
Catecholamines Dopamine, L-DOPA, CatecholFormation of a boronate ester with the catechol group. ddtjournal.com
Glycoproteins -Interaction of the boronic acid with the glycan portions of the protein. nih.gov
Environmental Pollutants Heavy metal ions (indirectly), certain organic pollutantsCan be designed as part of a larger system where the boronic acid recognizes a diol-containing ligand that is affected by the pollutant. chemimpex.com

Fluorescent and Colorimetric Sensing Mechanisms

The interaction of this compound with target analytes can be transduced into a measurable optical signal, leading to the development of fluorescent and colorimetric sensors. These sensors typically consist of the boronic acid recognition unit covalently linked to a fluorophore or a chromophore.

The binding of a diol to the boronic acid moiety causes a change in the electronic properties of the molecule, which in turn affects the photophysical properties of the appended signaling unit. nih.govrsc.org This can manifest as a "turn-on" or "turn-off" fluorescent response, or a visible color change. nih.govnih.gov

Several mechanisms are employed in the design of these sensors:

Photoinduced Electron Transfer (PET): In many boronic acid-based fluorescent sensors, a PET process is responsible for the fluorescence quenching in the unbound state. Upon binding to a diol, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding event can alter the ICT character of the sensor molecule, leading to a shift in the emission wavelength and providing a ratiometric sensing capability.

Indicator Displacement Assay (IDA): In this approach, a colored or fluorescent indicator is non-covalently bound to the boronic acid receptor. The addition of a target analyte with a higher affinity for the receptor displaces the indicator, resulting in a change in the optical signal. nih.gov For instance, a color change of pyrocatechol (B87986) violet was observed upon the addition of anionic sugars to a cadmium-centered tris-boronic acid receptor. nih.gov

The following table outlines different sensing mechanisms:

MechanismDescriptionSignal Output
Photoinduced Electron Transfer (PET) An electron transfer process between the fluorophore and the boronic acid moiety quenches the fluorescence. Binding to an analyte disrupts this process.Fluorescence "turn-on" or "turn-off". nih.gov
Intramolecular Charge Transfer (ICT) The binding of an analyte alters the electron distribution within the sensor molecule, affecting the emission properties.Shift in fluorescence wavelength (ratiometric sensing).
Förster Resonance Energy Transfer (FRET) Energy transfer between a donor and an acceptor fluorophore is modulated by the binding event.Change in the ratio of donor and acceptor emission. nih.gov
Indicator Displacement Assay (IDA) A competitive binding assay where the analyte displaces a pre-bound indicator molecule.Change in color or fluorescence. nih.govnih.gov

Advanced Materials and Polymer Chemistry

Construction of Supramolecular Architectures and Dynamic Covalent Materials

The reversible nature of the boronate ester bond makes this compound a valuable building block for the construction of supramolecular architectures and dynamic covalent materials. nih.gov Dynamic covalent chemistry (DCC) utilizes reversible reactions to form complex and adaptive molecular systems.

The formation of boronate esters between boronic acids and diols is a prime example of a dynamic covalent reaction. This reaction allows for the self-assembly of molecules into well-defined structures, such as macrocycles, cages, and polymers. The properties of these materials can be tuned by the choice of the boronic acid and diol components. For instance, the incorporation of this compound into such systems can impart specific electronic and recognition properties to the resulting supramolecular assembly.

Research has shown the formation of peptide-peptide intermolecular macrocycles using dynamic covalent chemistry, highlighting the potential for creating complex and functional architectures. nih.gov While this specific example does not use boronic acids, the underlying principles of using reversible reactions for self-assembly are directly applicable. The dynamic nature of these materials allows them to respond to external stimuli, such as changes in pH or the presence of a target analyte, by reorganizing their structure. This leads to applications in areas such as sensing, drug delivery, and self-healing materials.

Integration into Polymeric Structures for Responsive Materials

Incorporating this compound into polymer chains allows for the creation of "smart" or responsive materials that can change their properties in response to specific stimuli. nih.gov These stimuli can include changes in pH, temperature, or the concentration of a particular analyte, such as glucose.

One common approach is to synthesize polymers with pendant boronic acid groups. These polymers can then be crosslinked through the formation of boronate esters with polyols, forming hydrogels. rsc.org The degree of crosslinking, and therefore the mechanical properties of the hydrogel, can be controlled by the pH and the concentration of the polyol. This responsiveness makes these materials attractive for applications in drug delivery, tissue engineering, and biosensing. nih.gov

For example, pH-responsive nano-drug delivery systems have been developed based on the dynamic transformation between boronic acid and boronate esters. nih.gov Amphiphilic block copolymers containing phenylboronic acid moieties can self-assemble into nanoparticles that are stable at physiological pH but dissociate and release their cargo in the acidic microenvironment of a tumor. nih.gov The unique electronic properties of this compound could be harnessed to create polymers with enhanced sensitivity or novel responsive behaviors.

Applications in Organic Electronic Devices (e.g., OLEDs)

The electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring can lead to interesting charge-transfer characteristics.

While specific research on the use of this compound in OLEDs is emerging, related boronic acid derivatives have shown promise in this field. chemimpex.com For instance, 4-carboxy-3-nitrophenylboronic acid is noted for its role in the fabrication of organic electronic devices due to its unique electronic properties that can enhance device performance. chemimpex.com These compounds can be incorporated into the emissive layer or charge-transport layers of an OLED to improve efficiency, stability, and color purity. The ability to tune the electronic properties of the molecule through chemical modification makes boronic acids a versatile class of materials for organic electronics. Further research is needed to fully explore the potential of this compound in this application area.

Functionalization of Nanostructures and Surfaces

The functionalization of nanostructures and surfaces with organic molecules is a key strategy to impart new properties and functionalities. Phenylboronic acids, including this compound and its derivatives, are particularly useful for this purpose due to the ability of the boronic acid moiety to form covalent bonds with diols present on various surfaces and biomolecules.

Research has demonstrated the use of nitrophenylboronic acid compositions to stabilize carrier nanoparticles. google.com This stabilization can be achieved by coupling a polymer containing a polyol to a polymer containing a boronic acid, which then presents the boronic acid group to the external environment of the nanoparticle. google.com This external presentation of the boronic acid allows for further interactions, such as targeting specific biological entities that have diol-containing molecules on their surface, like glycoproteins on cell membranes.

The functionalization of nanoparticles with boronic acid derivatives can be applied to a range of nanomaterials, including metallic nanoparticles, magnetic nanoparticles, and polymer-based nanoparticles. The choice of nanoparticle depends on the desired application, such as drug delivery, bio-sensing, or medical imaging.

Nanostructure/SurfaceFunctionalization ApproachPurpose of Functionalization
Carrier NanoparticlesCoupling of polyol-containing polymers with boronic acid-containing polymers. google.comStabilization of nanoparticles and presentation of boronic acid for targeting. google.com
Metallic NanoparticlesSelf-assembly of thiol-derivatized boronic acids on the nanoparticle surface.Creation of sensors or targeted delivery vehicles.
Magnetic NanoparticlesCovalent attachment of boronic acid derivatives to the nanoparticle surface.Development of magnetically separable probes for biomolecule isolation.
Polymer SurfacesGrafting of boronic acid-containing polymers onto the surface.Creation of responsive materials that can bind and release diol-containing molecules.

Chemical Biology Tool Development (Excluding Human Therapeutic or Clinical Data)

The ability of this compound to interact with biological molecules has led to its exploration in the development of tools for chemical biology research.

Probes for Protein-Ligand Interactions in Research

Understanding the interactions between proteins and their ligands is fundamental to deciphering biological processes. Boronic acid-based molecules can serve as valuable probes in these studies. The boronic acid group can interact with amino acid residues in a protein's binding site, particularly with serine, threonine, or tyrosine residues that can provide a diol-like configuration.

While direct studies employing this compound as a probe for protein-ligand interactions are not extensively documented in the available research, the principles of boronic acid-protein interactions are well-established. For instance, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) have been used to enhance the NMR signals of ligands, including those with boronic acid functionalities, to study their binding to proteins. nih.gov This method allows for the detection of binding events at low, physiologically relevant concentrations. nih.gov

The study of protein-ligand interactions can be approached through various biophysical techniques, each providing unique insights into the binding event.

MethodInformation ObtainedRelevance to Boronic Acid Probes
Nuclear Magnetic Resonance (NMR)Binding affinity, kinetics, and structural details of the interaction site. nih.govCan detect the binding of boronic acid-containing ligands to proteins. nih.gov
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex.Can reveal the specific interactions between the boronic acid moiety and amino acid residues.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (KD). nih.govAllows for the quantitative analysis of the interaction between a surface-immobilized protein and a boronic acid probe in solution. nih.gov
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (enthalpy, entropy, stoichiometry, and binding affinity).Provides a complete thermodynamic profile of the protein-boronic acid interaction.
Fluorescence SpectroscopyChanges in fluorescence upon binding, indicating a binding event and providing affinity data. nih.govA fluorophore-tagged boronic acid probe can report on binding through changes in its fluorescence environment.

Bioconjugation Strategies for Research Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Boronic acids are versatile reagents in bioconjugation due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common in many biomolecules like glycoproteins, RNA, and some cofactors.

The reaction of a boronic acid with a diol forms a cyclic boronate ester. This reaction is typically fast and reversible, with the stability of the boronate ester being pH-dependent. This pH sensitivity can be exploited for controlled release applications. Recent advances have also explored more stable bioconjugation strategies involving boronic acids. For example, the reaction of ortho-nitro-substituted aryl boronic acids with cysteine thiols, catalyzed by Ni2+, allows for the arylation of cysteine residues in proteins. nih.gov

Bioconjugation StrategyBiomolecular TargetResulting LinkageKey Features
Boronate Ester FormationGlycoproteins, RNA, diol-containing small moleculesCyclic boronate esterReversible, pH-sensitive linkage.
Thiol ArylationCysteine residues in proteinsThioether bondStable, covalent linkage. nih.gov
Iminoboronate FormationN-terminal cysteinesThiazolidine boronate (TzB) complexRapid and selective conjugation. nih.gov

Development of Chemical Tools for Studying Biological Processes (e.g., plant development, synthetic immunology)

The unique reactivity of boronic acids makes them valuable as chemical tools to probe and manipulate complex biological processes.

Plant Development:

Boron is an essential micronutrient for plants, playing a crucial role in cell wall structure by cross-linking the pectic polysaccharide rhamnogalacturonan-II (RG-II). tandfonline.comnih.govnih.gov Boronic acids, including phenylboronic acid derivatives, can act as competitors of boric acid and interfere with these processes, making them useful tools to study boron's function in plant development. tandfonline.comnih.govnih.gov For instance, treatment of plants with certain phenylboronic acids has been shown to induce specific developmental phenotypes, such as phenocopies of the monopteros mutant in Arabidopsis thaliana. tandfonline.comnih.govnih.gov This suggests that these molecules can be used to dissect the roles of boron in specific developmental pathways beyond its structural role in the cell wall. While specific studies on this compound in this context are limited, its properties as a phenylboronic acid suggest it could be a valuable tool for such investigations.

Synthetic Immunology:

Synthetic immunology aims to engineer molecules and systems to modulate the immune response. Haptens, small molecules that can elicit an immune response when attached to a larger carrier protein, are key components in this field. The compound 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), which is structurally similar to this compound, is a well-established synthetic immunological determinant used to study immune responses. nih.gov

More recently, peptide boronic acids have emerged as promising tools in synthetic immunology. reachmd.com A novel chemical process now allows for the efficient synthesis of peptides modified with boronic acids. reachmd.com These modified peptides have unique interaction profiles with immune cells and can be used to intervene in the immune system. reachmd.com The boronic acid group can also act as an "anchor" to attach the peptide to nanoparticles, creating targeted delivery systems for immunotherapies. reachmd.com Given its structure, this compound could be incorporated into such peptide-based tools for synthetic immunology research. The development of bottom-up synthetic immunology, which uses nanotechnology to create systems with desired immune functions, represents a new frontier for these types of engineered molecules. nih.gov

Biological ProcessApplication of Boronic Acid-Based ToolsExample Compound(s)
Plant DevelopmentProbing the role of boron in cell wall structure and signaling pathways. tandfonline.comnih.govnih.govPhenylboronic acid and its derivatives. tandfonline.comnih.govnih.gov
Synthetic ImmunologyAs haptens to study immune responses and in the creation of peptide-based immunomodulators. nih.govreachmd.com4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), peptide boronic acids. nih.govreachmd.com

Derivatives and Analogues of 3 Hydroxy 4 Nitrophenylboronic Acid

Synthesis and Reactivity of Boronate Esters and Anhydrides

Boronic acids are known to reversibly form boronate esters with diols and other suitable molecules. This reaction is fundamental to their use in sensors and dynamic covalent chemistry. The synthesis of boronate esters from a generic arylboronic acid typically involves condensation with a diol, often under dehydrating conditions. The reactivity of these esters, particularly their stability and susceptibility to hydrolysis, is influenced by the electronic nature of the substituents on the aromatic ring.

In the case of 3-Hydroxy-4-nitrophenylboronic acid, the presence of an electron-withdrawing nitro group would be expected to increase the Lewis acidity of the boron atom, potentially facilitating esterification. The phenolic hydroxyl group could also participate in intramolecular interactions or be a site for further derivatization. Anhydrides of boronic acids, known as boroxines, are cyclic trimers formed by the dehydration of three boronic acid molecules. While the formation of boroxines is a general characteristic of arylboronic acids, specific studies on the synthesis and reactivity of the boroxine (B1236090) derived from this compound are not documented.

Table 1: General Reactions of Arylboronic Acids

Reaction TypeReactantsProductGeneral Conditions
Boronate Ester FormationArylboronic acid, DiolBoronate EsterDehydrating agent or azeotropic removal of water
Boroxine (Anhydride) FormationArylboronic acidBoroxineHeating, often under vacuum

This table represents general reactions and not specific findings for this compound due to a lack of available data.

Exploration of Substituted Analogues and Their Structure-Reactivity Relationships

The systematic modification of a lead compound's structure is a key strategy to understand and optimize its activity. For this compound, this would involve synthesizing analogues with different substituents on the phenyl ring to probe structure-reactivity relationships. For instance, altering the position or nature of the electron-withdrawing and electron-donating groups would modulate the pKa of the boronic acid and the phenol (B47542), thereby influencing its binding affinity for diols or its catalytic activity.

While extensive structure-activity relationship (SAR) studies have been conducted on various classes of boronic acids for applications in areas like enzyme inhibition and sensing, no such studies have been specifically published for analogues of this compound. The insights from related compounds, such as 4-nitrophenylboronic acid and 3-hydroxyphenylboronic acid, could offer predictive power, but experimental data for the target compound and its direct analogues is absent from the current body of scientific literature.

Boronic Acid-Functionalized Hybrid Materials

The immobilization of boronic acids onto solid supports or their incorporation into polymeric structures can lead to the development of advanced functional materials. These hybrid materials can be used for applications such as affinity chromatography, sensors, and drug delivery systems. For example, polymers or nanoparticles functionalized with boronic acids can exhibit glucose-responsive behavior, making them attractive for diabetes-related technologies.

While there is a wealth of research on boronic acid-functionalized polymers and nanoparticles in general, there are no specific examples in the literature of hybrid materials that utilize this compound as the functional monomer or ligand. The synthesis of such materials would likely involve polymerization of a derivatized monomer or post-synthetic modification of a pre-existing polymer or nanoparticle with this compound.

Future Directions and Emerging Research Avenues

Untapped Potential in Advanced Synthetic Methodologies

While well-established in Suzuki-Miyaura couplings, the full synthetic utility of 3-hydroxy-4-nitrophenylboronic acid remains largely untapped. Modern organic synthesis is continuously evolving, and this particular building block is well-suited for exploration in several cutting-edge methodologies that demand its specific electronic characteristics.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for conducting organic transformations under mild conditions. ethz.ch This methodology relies on single-electron transfer (SET) processes to generate highly reactive radical intermediates. chemrxiv.org Arylboronic acids can be employed in these reactions, often for oxidative hydroxylation or as radical precursors for C-C bond formation. chemrxiv.orgrsc.org The electron-deficient nature of the 3-hydroxy-4-nitrophenyl ring could influence its reactivity in such photocatalytic cycles, potentially enabling unique transformations or participating in multicomponent reactions (MCRs) to rapidly build molecular complexity. chemrxiv.org

C-H Activation: Direct C-H activation is a highly efficient strategy that streamlines synthetic pathways by avoiding the need for pre-functionalized starting materials. numberanalytics.com The nitro group is a known directing group in various metal-catalyzed C-H functionalization reactions, capable of guiding the regioselective formation of new bonds at the ortho position. rsc.org This presents a significant opportunity for using this compound in reactions such as ortho-arylation, alkylation, or olefination, leveraging the nitro group to functionalize the C5 position of the aromatic ring. rsc.orgnih.gov Such strategies would provide a powerful alternative to traditional substitution reactions. rsc.org

Advanced Coupling Reactions: Beyond its standard use, the compound holds potential in more complex and tandem coupling processes. For instance, it could be a key reactant in transition-metal-free C-H functionalization of aldehydes to synthesize ketones or in direct C-H arylation of electron-deficient heterocycles. nih.govresearchgate.net The interplay between the three functional groups could be exploited in sequential or one-pot reactions, such as a Suzuki coupling followed by a reaction involving the hydroxyl or nitro group, to construct elaborate molecular architectures.

Novel Applications in Interdisciplinary Chemical Research

The distinct functionalization of this compound makes it an attractive candidate for applications that bridge organic chemistry with biology and materials science. Its ability to interact with biological targets and serve as a precursor for functional materials is a growing area of interest.

Chemical Biology and Medicinal Chemistry: Boronic acids are recognized for their applications as enzyme inhibitors, particularly for serine proteases, and for their use in bioconjugation. nih.govroyalsocietypublishing.org The structure of this compound, with its potential for hydrogen bonding and metal chelation (via the ortho-hydroxy and nitro-oxygens), makes it a compelling scaffold for designing inhibitors that can form specific interactions within an enzyme's active site. royalsocietypublishing.org Furthermore, related compounds like 4-carboxy-3-nitrophenylboronic acid are used as intermediates in the synthesis of targeted cancer therapies and in bioconjugation techniques to create diagnostic tools or drug delivery systems. chemimpex.com

Materials Science: Phenylboronic acids and their derivatives are foundational components in the synthesis of advanced materials. Nitrophenyl boronic acids, for example, are used as raw materials for organic light-emitting diode (OLED) displays. google.com The specific substitution pattern of this compound could be leveraged to synthesize novel polymers or organic materials for electronic or optical applications, where the nitro and hydroxyl groups can be used to tune properties like conductivity, fluorescence, or aggregation-induced emission. bldpharm.com

Addressing Challenges in Boronic Acid Stability and Selectivity for Complex Systems

Despite their versatility, boronic acids present inherent challenges, primarily related to their stability and the selectivity of their reactions. Electron-deficient arylboronic acids, in particular, can be prone to protodeboronation, a process where the C-B bond is cleaved. nih.gov Additionally, boronic acids can undergo dehydration to form cyclic boroxine (B1236090) trimers, which can complicate reaction stoichiometry.

To address stability issues, boronic acids are often converted into more robust derivatives. Common strategies include the formation of boronic esters, such as pinacol (B44631) esters, or the use of protecting groups like N-methyliminodiacetic acid (MIDA), which increase shelf-life and stability under various reaction conditions. nih.gov Interestingly, while electron-withdrawing groups can sometimes decrease stability towards protodeboronation, they have also been noted to increase stability against other degradation pathways like oxidation. pnas.org For instance, the presence of an ortho-nitro group has been reported to coordinate to the boron atom, enhancing oxidative stability. pnas.org

Achieving high selectivity in complex chemical or biological environments is another significant challenge. The reactivity of the boronic acid must be precisely controlled to ensure it interacts only with the intended target. This can be accomplished by modifying the electronic properties of the boronic acid, for example, by introducing specific substituents on the phenyl ring to enhance binding affinity and selectivity for a particular biological target. royalsocietypublishing.org The development of boralactones, where an ortho-carboxyl group coordinates intramolecularly with the boron, has been shown to dramatically increase oxidative stability by over 10,000-fold, showcasing an innovative approach to enhancing stability for biological applications. pnas.org

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of chemical processes. For a molecule like this compound, computational tools offer predictive power that can guide laboratory efforts, saving time and resources.

Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms. rsc.orgacs.org For the Suzuki-Miyaura reaction, DFT computations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing insights into the energies of intermediates and transition states. nih.govresearchgate.net This understanding allows chemists to rationalize experimental observations, such as why certain ligands or bases are more effective, and to predict how modifications to the boronic acid—like the presence of nitro and hydroxyl groups—will affect reaction rates and outcomes. nih.gov Deep learning models are also emerging that can predict reaction performance and help optimize conditions by learning from existing experimental data. researchgate.net

Targeted Molecular Design: Computational methods are crucial for designing molecules with specific functions. In drug development, molecular docking can predict how a boronic acid-based inhibitor will bind to a target enzyme, guiding the synthesis of more potent and selective compounds. royalsocietypublishing.org In materials science, computational models can predict the electronic properties (e.g., HOMO/LUMO levels) of polymers or organic molecules derived from this compound, helping to design materials with desired characteristics for applications like OLEDs. While in silico models for predicting properties like toxicity are still evolving and have shown limited value for boronic acids thus far, they represent a growing field that will eventually aid in the design of safer and more effective chemical compounds. researchgate.netacs.org

Q & A

Basic Research Questions

Q. How is 3-Hydroxy-4-nitrophenylboronic acid synthesized, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves Miyaura borylation, where a halogenated nitro-phenol derivative reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). The hydroxyl group may require protection (e.g., acetylation) to prevent side reactions. Pinacol esters of boronic acids are common intermediates, as noted in Combi-Blocks' catalog entries (e.g., PN-2416, PN-4766) . Post-synthesis, deprotection under mild acidic conditions yields the final product.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms aromatic proton environments, ¹¹B NMR verifies boronic acid presence, and ¹³C NMR identifies carbon frameworks.
  • Infrared Spectroscopy (IR) : Detects functional groups (B-OH stretching ~1340 cm⁻¹, nitro group ~1520 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% as per supplier data) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., M.Wt ≈ 167.96–253.08 depending on derivatives) .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in methanol/water. Co-solvents like ethanol or THF may enhance solubility .
  • Storage : Store at 2–8°C in sealed, moisture-free containers under inert gas (N₂/Ar). Use desiccants to prevent hydrolysis of the boronic acid group .

Advanced Research Questions

Q. How can instability during storage or reactions be mitigated?

  • Methodological Answer :

  • Derivatization : Convert to pinacol esters (e.g., PN-4766, PN-2416) to stabilize the boronic acid group, as these derivatives resist hydrolysis .
  • Reaction Conditions : Use anhydrous solvents and Schlenk-line techniques to exclude moisture. Monitor reaction progress via TLC or in situ NMR to detect degradation.

Q. What challenges arise from the nitro and boronic acid functional groups in cross-coupling reactions?

  • Methodological Answer :

  • Nitro Group : Electron-withdrawing nature reduces electron density on the aromatic ring, potentially slowing Suzuki-Miyaura couplings. Optimize using stronger bases (e.g., Cs₂CO₃) and Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) .
  • Boronic Acid Reactivity : Competing protodeboronation may occur; stabilize with excess base or low-temperature conditions (<50°C).

Q. How does the hydroxyl group influence regioselectivity in electrophilic substitution?

  • Methodological Answer :

  • Directing Effects : The hydroxyl group is ortho/para-directing, while the nitro group is meta-directing. Protect the hydroxyl (e.g., as a methyl ether) to isolate nitro-directed reactions.
  • Case Study : In sulfonation, the hydroxyl group dominates, leading to substitution at the 5-position of the nitro-substituted ring. Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. How to resolve contradictions in reported catalytic efficiencies for Suzuki couplings involving this compound?

  • Methodological Answer :

  • Ligand Screening : Test bulky ligands (e.g., XPhos) to prevent catalyst poisoning by the nitro group.
  • Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance boronic acid solubility and reaction kinetics.
  • Reference Data : Compare yields with structurally similar boronic acids (e.g., 4-carboxyphenylboronic acid, which shows higher reactivity due to electron-deficient aryl rings) .

Q. What are the safety protocols for handling nitro-containing boronic acids?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Thermal Hazards : Avoid high temperatures (>100°C) to prevent decomposition into toxic gases (NOₓ). Conduct small-scale stability tests via DSC/TGA before scaling up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.